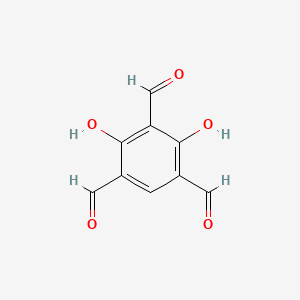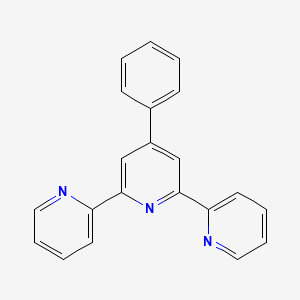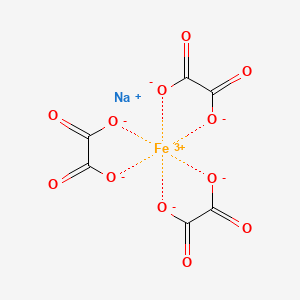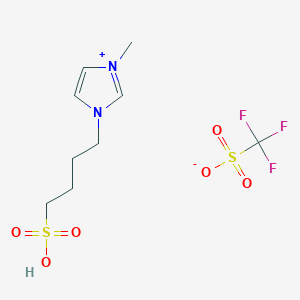![molecular formula C44H76N2O34 B3069390 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin CAS No. 60984-63-6](/img/structure/B3069390.png)
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin: is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification at the 6A position with an aminoethylamino group enhances its chemical properties and expands its applications in various fields such as drug delivery, molecular recognition, and encapsulation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin typically involves the selective modification of beta-cyclodextrinThe reaction conditions often include the use of protecting groups, solvents, and catalysts to achieve high selectivity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to be cost-effective and scalable, ensuring consistent quality and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
化学反応の分析
Types of Reactions: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The aminoethylamino group can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound forms inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reaction conditions typically involve mild temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Complexation Reactions: Conditions for complexation include aqueous or organic solvents, with the formation of host-guest complexes driven by non-covalent interactions.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Complexation Reactions: The major products are inclusion complexes with enhanced solubility and stability of guest molecules.
科学的研究の応用
Chemistry: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin is used in supramolecular chemistry for the formation of host-guest complexes. It aids in the study of molecular recognition and self-assembly processes.
Biology: In biological research, the compound is employed for the encapsulation and delivery of bioactive molecules, such as drugs and proteins. It enhances the solubility and bioavailability of poorly soluble compounds.
Medicine: The compound is utilized in drug delivery systems to improve the therapeutic efficacy and reduce the side effects of drugs. It is also explored for its potential in gene delivery and as a carrier for targeted drug delivery.
Industry: In industrial applications, this compound is used in the formulation of pharmaceuticals, cosmetics, and food products. It enhances the stability and solubility of active ingredients.
作用機序
The mechanism of action of 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin involves the formation of inclusion complexes with guest molecules. The aminoethylamino group at the 6A position enhances the binding affinity and selectivity for specific guest molecules. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
類似化合物との比較
6A-deoxy-beta-Cyclodextrin: Lacks the aminoethylamino group, resulting in different binding properties and applications.
6A-(2-hydroxyethyl)amino-6A-deoxy-beta-Cyclodextrin: Contains a hydroxyethylamino group, offering different solubility and complexation characteristics.
Uniqueness: 6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin is unique due to the presence of the aminoethylamino group, which enhances its binding affinity and selectivity for guest molecules. This modification expands its applications in drug delivery, molecular recognition, and encapsulation compared to other similar compounds .
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(2-aminoethylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N2O34/c45-1-2-46-3-10-31-17(53)24(60)38(67-10)75-32-11(4-47)69-40(26(62)19(32)55)77-34-13(6-49)71-42(28(64)21(34)57)79-36-15(8-51)73-44(30(66)23(36)59)80-37-16(9-52)72-43(29(65)22(37)58)78-35-14(7-50)70-41(27(63)20(35)56)76-33-12(5-48)68-39(74-31)25(61)18(33)54/h10-44,46-66H,1-9,45H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTGXPLADYDNKR-LZITWAFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N2O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)






